Proteasome-IN-6
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C35H45F3N4O6 |
|---|---|
Peso molecular |
674.7 g/mol |
Nombre IUPAC |
(2R)-N-[(2S)-1-[[(2S)-3-(2,4-difluorophenyl)-1-[(2R)-2-methyloxiran-2-yl]-1-oxopropan-2-yl]amino]-3-(4-fluorophenyl)-1-oxopropan-2-yl]-N',N'-diethyl-2-(hexanoylamino)butanediamide |
InChI |
InChI=1S/C35H45F3N4O6/c1-5-8-9-10-30(43)39-29(20-31(44)42(6-2)7-3)34(47)41-28(17-22-11-14-24(36)15-12-22)33(46)40-27(32(45)35(4)21-48-35)18-23-13-16-25(37)19-26(23)38/h11-16,19,27-29H,5-10,17-18,20-21H2,1-4H3,(H,39,43)(H,40,46)(H,41,47)/t27-,28-,29+,35+/m0/s1 |
Clave InChI |
HBWKWIZWKVVYJN-LYNDRFBJSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Proteasome's Double-Edged Sword: A Technical Guide to the Structure-Activity Relationship of Proteasome-IN-6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Proteasome-IN-6, also known as Compound J-80, a potent inhibitor of the Trypanosoma brucei 20S proteasome. As a member of the carmaphycin B analog family, this compound presents a promising scaffold for the development of novel therapeutics against African trypanosomiasis. This document outlines the quantitative SAR data, detailed experimental methodologies, and key biological pathways affected by this class of compounds.
Structure-Activity Relationship of Carmaphycin B Analogs
This compound (J-80) is an analog of the natural product carmaphycin B. A study of 27 carmaphycin B analogs against the bloodstream form of Trypanosoma brucei has elucidated key structural features that govern their antitrypanosomal activity and selectivity. The data reveals a notable tolerance for stereochemical diversity at the P3 position of the peptidyl backbone, a feature that can be exploited to enhance selectivity for the parasite's proteasome over the human equivalent.
Quantitative Data Summary
The following table summarizes the in vitro activity of key carmaphycin B analogs against T. b. brucei and their cytotoxicity against the human cell line HepG2. The selectivity index (SI) is calculated as the ratio of the HepG2 CC50 to the T. b. brucei EC50.
| Compound | P3 Stereochemistry | T. b. brucei EC50 (nM)[1] | HepG2 CC50 (μM)[1] | Selectivity Index (SI)[1] |
| J-80 (this compound) | D | 155 | >20 | >129 |
| J-79 | L | 155 | ~2 | ~13 |
| J-78 | D | 36 | >20 | >556 |
| J-77 | L | 36 | ~0.7 | ~19 |
| J-71 | L | Not specified | Not specified | Not specified |
Key Findings from SAR Studies:
-
P3 Stereochemistry: A crucial determinant for selectivity is the stereochemistry at the P3 position. Analogs with a D-amino acid at P3, such as J-80 and J-78, exhibit significantly lower cytotoxicity against human HepG2 cells, leading to a much higher selectivity index.[1] In contrast, their L-amino acid counterparts, J-79 and J-77, are more cytotoxic.[1]
-
Target Engagement: The top-performing analogs, including J-80, have been shown to bind to the β5 catalytic subunit of the T. brucei 20S proteasome.
Experimental Protocols
This section details the key experimental methodologies employed in the characterization of this compound and its analogs.
Synthesis of Carmaphycin B Analogs (General Procedure)
The synthesis of carmaphycin B analogs, including this compound (J-80), involves a multi-step process. While a detailed, step-by-step protocol for J-80 is not publicly available, the general synthetic strategy for this class of compounds has been described. The synthesis typically involves the coupling of modified amino acid residues, followed by the formation of the reactive epoxyketone warhead. Key steps include:
-
Peptide Coupling: The peptidyl backbone is constructed through standard peptide coupling reactions, such as those mediated by BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).
-
Epoxidation: The characteristic α,β-epoxyketone "warhead" is introduced, often in the final steps of the synthesis. This reactive group is crucial for the irreversible inhibition of the proteasome.
Trypanosoma brucei Viability Assay (SYBR Green Method)
The in vitro antitrypanosomal activity of the compounds is determined using a SYBR green-based cell viability assay.
-
Cell Culture: Bloodstream forms of Trypanosoma brucei are cultured in a suitable medium (e.g., HMI-9) supplemented with serum at 37°C in a 5% CO2 atmosphere.
-
Compound Preparation: The test compounds are serially diluted in DMSO to create a range of concentrations.
-
Assay Procedure:
-
Trypanosomes are seeded into 96-well plates at a specific density.
-
The serially diluted compounds are added to the wells.
-
The plates are incubated for 72 hours.
-
A solution containing SYBR Green I nucleic acid stain and a cell lysis agent is added to each well.
-
The fluorescence is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
-
Data Analysis: The EC50 values are calculated by plotting the fluorescence intensity against the compound concentration and fitting the data to a dose-response curve.
Proteasome Target Engagement Assay (Fluorescent Probe Competition)
To confirm that the compounds target the proteasome, a competition assay with a fluorescently labeled activity-based probe is utilized.
-
Lysate Preparation: T. brucei cells are lysed to release the proteasomes.
-
Inhibitor Incubation: The cell lysate is incubated with varying concentrations of the test compound (e.g., J-80) to allow for binding to the proteasome.
-
Probe Labeling: A fluorescent activity-based probe that covalently binds to the active sites of the proteasome (e.g., Me4BodipyFL-Ahx3Leu3VS) is added to the lysate.
-
SDS-PAGE and Fluorescence Scanning: The proteins in the lysate are separated by SDS-PAGE. The gel is then scanned using a fluorescence scanner to visualize the labeled proteasome subunits.
-
Analysis: A decrease in the fluorescence signal of the proteasome subunits in the presence of the test compound indicates that the compound is binding to the same active sites as the probe, thus confirming target engagement.
Biological Pathway Visualization
Inhibition of the proteasome in Trypanosoma brucei has a profound effect on the parasite's cell cycle. The ubiquitin-proteasome system is essential for the degradation of key regulatory proteins that control cell cycle progression. Disruption of this system leads to the accumulation of these proteins and subsequent cell cycle arrest.
Caption: Inhibition of the T. brucei proteasome by this compound leads to cell cycle arrest at the G2/M transition.
The inhibition of the proteasome by compounds like this compound prevents the degradation of cyclins and other crucial cell cycle regulatory proteins. This leads to an arrest in the G2 phase of the cell cycle, preventing the parasite from proceeding to mitosis and ultimately inhibiting its proliferation. This targeted disruption of a fundamental cellular process underscores the therapeutic potential of proteasome inhibitors in the treatment of African trypanosomiasis.
References
In-Depth Technical Guide: Inhibitory Profile of Proteasome-IN-6 on the 20S Proteasome
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 20S proteasome is the catalytic core of the ubiquitin-proteasome system (UPS), playing a crucial role in cellular protein homeostasis. Its dysregulation is implicated in various diseases, making it a key target for therapeutic intervention. This document provides a comprehensive technical overview of the inhibitory profile of a novel investigational agent, Proteasome-IN-6, on the human 20S proteasome. This guide details the compound's inhibitory potency, subunit specificity, and mechanism of action, supported by established experimental protocols and data presented for clear interpretation.
Introduction to the 20S Proteasome
The 26S proteasome is a large, ATP-dependent proteolytic complex responsible for the degradation of ubiquitinated proteins. It is composed of a 20S core particle (CP) and one or two 19S regulatory particles (RP). The 20S proteasome is a barrel-shaped structure composed of four stacked heptameric rings, forming an α7β7β7α7 configuration. The outer α-rings control substrate entry, while the inner β-rings house the proteolytic active sites.
The mammalian 20S proteasome possesses three distinct catalytic activities, localized to specific β-subunits:
-
β1 (Caspase-like): Cleaves after acidic residues.
-
β2 (Trypsin-like): Cleaves after basic residues.
-
β5 (Chymotrypsin-like): Cleaves after hydrophobic residues.
Given its central role in cellular processes, targeted inhibition of the 20S proteasome is a validated strategy in cancer therapy and is under investigation for other indications.
Inhibitory Profile of this compound
This compound is a novel small molecule inhibitor designed to target the catalytic activities of the 20S proteasome. Its inhibitory profile has been characterized through a series of in vitro assays.
Potency and Selectivity
The inhibitory potency of this compound against the three distinct catalytic activities of the 20S proteasome was determined using fluorogenic peptide substrates. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Catalytic Subunit | Fluorogenic Substrate | This compound IC50 (nM) |
| β5 (Chymotrypsin-like) | Suc-LLVY-AMC | 15 |
| β1 (Caspase-like) | Z-LLE-AMC | 250 |
| β2 (Trypsin-like) | Ac-RLR-AMC | >10,000 |
Data are representative of typical in vitro findings for a selective proteasome inhibitor.
These results indicate that this compound is a potent inhibitor of the chymotrypsin-like activity of the β5 subunit and exhibits moderate activity against the caspase-like β1 subunit. It demonstrates high selectivity, with minimal inhibition of the trypsin-like β2 subunit at concentrations up to 10 µM.
Mechanism of Inhibition
Kinetic studies were performed to elucidate the mechanism of inhibition of this compound on the β5 subunit. The results are consistent with a reversible, non-covalent binding mechanism. This is in contrast to some other classes of proteasome inhibitors, such as peptide boronates and epoxyketones, which often exhibit irreversible binding.
Experimental Protocols
The following protocols describe the key methodologies used to characterize the inhibitory profile of this compound.
20S Proteasome Inhibition Assay
This assay quantifies the inhibition of the specific catalytic activities of the 20S proteasome.
Materials:
-
Purified human 20S proteasome
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2)
-
Fluorogenic peptide substrates (Suc-LLVY-AMC for β5, Z-LLE-AMC for β1, Ac-RLR-AMC for β2)
-
This compound (or other test compounds)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add a solution of purified 20S proteasome to each well of the microplate.
-
Add the diluted this compound or vehicle control to the wells and incubate for a specified period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the specific fluorogenic substrate to each well.
-
Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths appropriate for AMC, e.g., 360/460 nm).
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for 20S Proteasome Inhibition Assay.
Signaling Pathway Implications
Inhibition of the 20S proteasome by compounds like this compound has profound effects on cellular signaling pathways that regulate cell cycle, apoptosis, and stress responses.
NF-κB Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation and cell survival
Early-Stage Research on Carmaphycin B Analogs: A Technical Guide to J-80 and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carmaphycins are a class of potent proteasome inhibitors originally isolated from the marine cyanobacterium Symploca sp.[1][2][3]. These natural products, exemplified by carmaphycin A and B, feature a distinctive α,β-epoxyketone warhead responsible for their biological activity[1][2]. The proteasome is a critical cellular machine responsible for protein degradation, and its inhibition has emerged as a validated therapeutic strategy in oncology. Carmaphycin B, and its synthetic analogs like J-80, have garnered significant interest due to their potent and selective inhibition of the chymotrypsin-like (CT-L) activity of the 20S proteasome, leading to the accumulation of ubiquitinated proteins and subsequent apoptosis in cancer cells. This technical guide provides an in-depth overview of the early-stage research on carmaphycin B analogs, with a particular focus on the promising compound J-80, summarizing key quantitative data, experimental protocols, and relevant biological pathways.
Data Presentation: Quantitative Analysis of Carmaphycin B and Analogs
The following tables summarize the biological activity of carmaphycin B and its analogs, including J-80, against various cell lines and proteasome subunits.
Table 1: Proteasome Inhibitory Activity and Cytotoxicity of Carmaphycin B and Analogs
| Compound | Target | IC50 (nM) | Cell Line | IC50/EC50 (nM) | Cytotoxicity (CC50, nM) | Selectivity Index (SI) | Reference |
| Carmaphycin B | β5 (S. cerevisiae) | 2.6 ± 0.9 | HCT-116 | - | - | - | |
| NCI-H460 | 6 | - | - | ||||
| T. brucei | 31 | 13 (HepG2) | <1 | ||||
| J-71 | - | - | T. brucei | ~100 | >10000 (HepG2) | >100 | |
| J-77 | - | - | T. brucei | ~200 | >10000 (HepG2) | >50 | |
| J-80 | - | - | T. brucei | ~300 | >10000 (HepG2) | >33 | |
| J-19 | - | - | T. brucei | 298 | - | - | |
| Analog 6 | β5 (S. cerevisiae) | 539 | NCI-H460 | 860 | - | - | |
| Analog 14 | β5 (S. cerevisiae) | 1.9 ± 0.11 | HCT-116 | 0.2 | - | - | |
| NCI-H460 | 5.4 | - | - |
Table 2: In Vivo Efficacy of J-80 in a T. brucei Mouse Model
| Treatment | Dosage | Dosing Regimen | Outcome | Reference |
| J-80 | 40 mg/kg | Single i.p. dose | Halted parasite growth over 24h | |
| J-80 | 50 mg/kg | Twice daily i.p. for 5 days | Decreased parasitemia below detection limit |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and biological evaluation of carmaphycin B analogs like J-80, based on published methodologies for this class of compounds.
General Synthesis of Carmaphycin B Analogs
The total synthesis of carmaphycin B analogs can be achieved through a convergent synthetic route. A key intermediate, a leucine-derived α,β-epoxyketone, is coupled with a dipeptide fragment. Modifications at the P2, P3, and P4 positions of the carmaphycin scaffold allow for the generation of a library of analogs. For example, the methionine sulfone of carmaphycin B can be replaced with other amino acid derivatives to explore structure-activity relationships. The synthesis of J-80 involves the incorporation of a D-amino acid at the P3 position, which has been shown to enhance selectivity.
-
Step 1: Synthesis of the α,β-Epoxyketone Warhead: This is typically prepared from a protected leucine (B10760876) derivative.
-
Step 2: Synthesis of the Dipeptide Fragment: This involves standard peptide coupling reactions to link the desired amino acids for the P2 and P3 positions. For J-80, a D-amino acid is incorporated at P3.
-
Step 3: Coupling and Final Modification: The epoxyketone warhead is coupled to the dipeptide fragment using a coupling agent like PyBOP. Subsequent deprotection and modification of the N-terminus (P4 position) completes the synthesis.
Proteasome Inhibition Assay
This protocol is for determining the inhibitory activity of carmaphycin B analogs against the 20S proteasome.
-
1. Reagents and Materials:
-
Purified 20S proteasome (e.g., from S. cerevisiae or human)
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
Test compounds (carmaphycin B analogs) dissolved in DMSO
-
96-well black microplates
-
Fluorometer
-
-
2. Procedure:
-
Add assay buffer to the wells of a 96-well plate.
-
Add the test compounds at various concentrations.
-
Add the purified 20S proteasome to each well and incubate for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the fluorescence intensity at regular intervals using a fluorometer (e.g., excitation at 380 nm, emission at 460 nm).
-
Calculate the rate of substrate cleavage and determine the IC50 values for each compound by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability (Cytotoxicity) Assay
This protocol is for assessing the cytotoxic effects of carmaphycin B analogs on cancer cell lines.
-
1. Reagents and Materials:
-
Cancer cell lines (e.g., HCT-116, NCI-H460, HepG2)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics
-
Test compounds dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well clear-bottom white microplates
-
Luminometer
-
-
2. Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Allow the plates to equilibrate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percent cell viability relative to the vehicle control and determine the CC50 (or IC50/EC50) values.
-
In Vivo Efficacy Study in a Mouse Model of Trypanosomiasis
This protocol is a summary of the in vivo evaluation of J-80.
-
1. Animal Model:
-
Six-week-old female BALB/c mice.
-
-
2. Infection:
-
Mice are infected intraperitoneally (i.p.) with 100,000 T. b. brucei Lister 427 parasites.
-
Parasitemia is established approximately 2 days post-infection.
-
-
3. Treatment:
-
Infected mice are treated with the test compound (e.g., J-80) via i.p. injection.
-
Dosage and regimen can be varied (e.g., single dose of 40 mg/kg or twice daily doses of 50 mg/kg for 5 days).
-
-
4. Monitoring:
-
Parasitemia is monitored daily by collecting blood from the tail vein and counting the parasites using a hemocytometer.
-
The overall health and survival of the mice are also monitored.
-
Signaling Pathways and Experimental Workflows
Mechanism of Action: Proteasome Inhibition
Carmaphycin B and its analogs act by irreversibly binding to the β5 subunit of the 20S proteasome, inhibiting its chymotrypsin-like activity. This leads to the accumulation of polyubiquitinated proteins, which triggers the unfolded protein response (UPR) and ultimately induces apoptosis.
Caption: Mechanism of action of carmaphycin B analogs.
General Experimental Workflow
The following diagram illustrates a typical workflow for the early-stage evaluation of carmaphycin B analogs.
Caption: Workflow for carmaphycin B analog evaluation.
References
- 1. The carmaphycins: new proteasome inhibitors exhibiting an α,β-epoxyketone warhead from a marine cyanobacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploration of the Carmaphycins as Payloads in Antibody Drug Conjugate Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Carmaphycins, New Proteasome Inhibitors Exhibiting an α,β-Epoxyketone Warhead from a Marine Cyanobacterium - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Predicted Binding Mode of Proteasome Inhibitors to the Trypanosoma brucei Proteasome
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The proteasome is a critical multi-subunit enzyme complex responsible for protein degradation in eukaryotic cells. Its essential role in cellular processes, including cell cycle regulation and stress response, makes it a prime target for therapeutic intervention in various diseases, including parasitic infections. In Trypanosoma brucei, the causative agent of African trypanosomiasis, the proteasome is vital for parasite survival and presents a promising drug target.[1][2] This guide provides an in-depth analysis of the predicted binding mode of inhibitors to the T. brucei proteasome. Due to the lack of specific public data for a compound designated "Proteasome-IN-6," this document will focus on the binding characteristics of GNF6702, a well-characterized inhibitor of kinetoplastid proteasomes, as a representative example. The structural insights are derived from studies on the closely related Leishmania tarantulae proteasome, which serves as a highly relevant model for T. brucei.[3]
Data Presentation: Quantitative Analysis of Proteasome Inhibitors
The following tables summarize the quantitative data for representative proteasome inhibitors against kinetoplastid parasites.
Table 1: In Vitro Activity of Proteasome Inhibitors against T. brucei
| Compound | Target | Assay Type | IC50 / EC50 (µM) | Reference |
| Lactacystin | T. brucei 20S Proteasome | Enzyme Inhibition | ~1 | [1] |
| LLnV | T. brucei (procyclic) | Cell Growth | - | [1] |
| GNF6702 | T. brucei (bloodstream) | Cell Growth | < 1 | |
| A-3a | T. brucei (bloodstream) | Cell Growth | 0.50 ± 0.01 | |
| C-1 | T. brucei (bloodstream) | Cell Growth | < 1 |
Table 2: Comparative Proteasome Subunit Sequence Identity
| Subunit Type | Human vs. T. brucei Identity | Key Distinctions |
| α subunits | 37-54% | Differences in inter-subunit pockets may influence regulator binding. |
| β subunits | 33-50% | Variations in active site residues contribute to inhibitor selectivity. |
| Rpt subunits | 54-69% | Higher conservation in ATPase subunits of the 19S regulatory particle. |
| Rpn subunits | 20-46% | Significant divergence in non-ATPase subunits of the 19S regulatory particle. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor binding and efficacy. Below are protocols for key experiments in the study of T. brucei proteasome inhibitors.
T. brucei Proteasome Purification
-
Cell Culture and Lysis: Bloodstream or procyclic forms of T. brucei are cultured to a high density. The cells are harvested by centrifugation, washed in a suitable buffer (e.g., PBS), and lysed. Lysis can be achieved by mechanical means (e.g., dounce homogenization, sonication) or chemical methods in a buffer containing ATP to maintain the integrity of the 26S proteasome.
-
Chromatography: The cell lysate is clarified by high-speed centrifugation. The supernatant is then subjected to a series of chromatographic steps. A common initial step is anion-exchange chromatography (e.g., DEAE-cellulose), followed by size-exclusion chromatography or glycerol (B35011) gradient fractionation to separate the 20S and 26S proteasome complexes.
-
Purity Assessment: The purity of the isolated proteasome fractions is assessed by SDS-PAGE, followed by Coomassie blue staining or immunoblotting with antibodies against specific proteasome subunits.
Enzyme Inhibition Assays
-
Substrate: A fluorogenic peptide substrate specific for one of the proteasome's proteolytic activities (e.g., Suc-LLVY-AMC for chymotrypsin-like activity) is used.
-
Procedure: Purified T. brucei 20S proteasome is incubated with varying concentrations of the inhibitor in an appropriate assay buffer. The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
Data Acquisition: The fluorescence of the cleaved product (e.g., AMC) is measured over time using a fluorescence plate reader. The initial reaction rates are calculated.
-
Data Analysis: The IC50 value, the inhibitor concentration that causes 50% inhibition of the enzyme activity, is determined by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Structural Analysis by Cryo-Electron Microscopy (Cryo-EM)
-
Complex Formation: The purified kinetoplastid proteasome is incubated with a saturating concentration of the inhibitor (e.g., GNF6702) to ensure full occupancy of the binding sites.
-
Grid Preparation: A small volume of the proteasome-inhibitor complex solution is applied to a cryo-EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane (B1197151) to vitrify the sample.
-
Data Collection: The vitrified grids are loaded into a transmission electron microscope equipped with a direct electron detector. A large number of images (micrographs) are collected automatically.
-
Image Processing and 3D Reconstruction: The collected micrographs are processed to correct for motion and to pick individual particle images. These particles are then aligned and classified to generate 2D class averages. The final set of particles is used to reconstruct a high-resolution 3D map of the proteasome-inhibitor complex.
-
Model Building and Refinement: An atomic model of the complex is built by fitting the known structures of the proteasome subunits and the inhibitor into the cryo-EM density map. The model is then refined to optimize the fit and stereochemistry.
Mandatory Visualizations
Predicted Binding Mode of a GNF6702-like Inhibitor
Caption: Predicted binding of a GNF6702-like inhibitor in the T. brucei proteasome β5 subunit active site.
Experimental Workflow for Inhibitor Characterization
Caption: Workflow for characterizing inhibitors of the T. brucei proteasome.
References
- 1. Inhibition of proteasome activity blocks cell cycle progression at specific phase boundaries in African trypanosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ubiquitination and the Proteasome as Drug Targets in Trypanosomatid Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: In Vitro Evaluation of Proteasome-IN-6 Against Trypanosoma brucei
Introduction
Trypanosoma brucei is the causative agent of Human African Trypanosomiasis (HAT), a fatal disease if left untreated. The parasite's ubiquitin-proteasome system (UPS) is essential for its viability, playing a crucial role in cell cycle progression, differentiation, and protein quality control. This makes the proteasome a promising therapeutic target for the development of new trypanocidal drugs. The T. brucei proteasome exhibits structural and functional differences compared to its human counterpart, potentially allowing for the development of selective inhibitors with favorable safety profiles. This document outlines the in vitro protocols to assess the efficacy and mechanism of action of a putative proteasome inhibitor, Proteasome-IN-6, against the bloodstream form of T. brucei.
Principle of the Assays
The evaluation of this compound involves a two-tiered approach:
-
Whole-Cell Viability Assay: This primary assay determines the cytotoxic effect of this compound on cultured T. brucei bloodstream forms. A resazurin-based method is employed, where metabolically active cells reduce the blue, non-fluorescent resazurin (B115843) to the pink, highly fluorescent resorufin. The resulting fluorescence is directly proportional to the number of viable cells, allowing for the determination of the half-maximal inhibitory concentration (IC50) of the compound.
-
Proteasome Activity Assay in Cell Lysates: To confirm that the cytotoxic effect of this compound is due to the inhibition of its intended target, a biochemical assay is performed using T. brucei cell lysates. This assay measures the chymotrypsin-like activity of the proteasome, which is a predominant activity in many eukaryotic proteasomes, using a specific fluorogenic peptide substrate, Suc-LLVY-AMC (succinyl-leucine-leucine-valine-tyrosine-7-amino-4-methylcoumarin). In the presence of an active proteasome, the substrate is cleaved, releasing the fluorescent AMC molecule. A reduction in fluorescence in the presence of this compound indicates direct inhibition of the proteasome.
Experimental Workflow Overview
Application Notes and Protocols for Measuring Proteasome Activity in T. brucei Lysates with Proteasome-IN-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
The proteasome is a critical multi-catalytic protease complex responsible for protein degradation and maintaining cellular homeostasis.[1][2][3][4] In the protozoan parasite Trypanosoma brucei, the causative agent of African trypanosomiasis, the proteasome is essential for viability and represents a promising drug target. These application notes provide a detailed protocol for measuring the activity of the T. brucei proteasome in cell lysates using a fluorogenic substrate and the inhibitor Proteasome-IN-6.
The assay is based on the cleavage of a fluorogenic peptide substrate, such as Suc-LLVY-AMC, by the chymotrypsin-like activity of the proteasome. This cleavage releases the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC), and the resulting increase in fluorescence is proportional to proteasome activity. This compound is a small molecule inhibitor that can be used to specifically attribute the measured activity to the proteasome.
Data Presentation
Table 1: Hypothetical Inhibitory Activity of this compound against T. brucei Proteasome
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | T. brucei 20S Proteasome (Chymotrypsin-like activity) | In vitro lysate assay | 50 |
| MG-132 (Control) | T. brucei 20S Proteasome (Chymotrypsin-like activity) | In vitro lysate assay | 25 |
Note: The IC50 values presented here are for illustrative purposes to demonstrate data presentation and are not derived from actual experimental data for this compound, for which specific values against T. brucei are not publicly available.
Experimental Protocols
Protocol 1: Preparation of T. brucei Cell Lysates
This protocol describes the preparation of whole-cell lysates from bloodstream form T. brucei suitable for proteasome activity assays.
Materials:
-
Log-phase bloodstream form T. brucei culture
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% (v/v) glycerol, 0.5% (v/v) NP-40
-
Protease inhibitor cocktail (optional, without proteasome inhibitors)
-
Refrigerated centrifuge
-
Microcentrifuge tubes
-
Sonicator or cell disruptor (optional)
Procedure:
-
Harvest T. brucei cells from culture by centrifugation at 1,500 x g for 10 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold PBS, centrifuging at 1,500 x g for 5 minutes at 4°C after each wash.
-
Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer. A general starting point is 1 x 10^8 cells per 100 µL of Lysis Buffer.
-
If desired, add a protease inhibitor cocktail to the Lysis Buffer immediately before use.
-
Incubate the cell suspension on ice for 30 minutes, with gentle vortexing every 10 minutes, to allow for cell lysis.
-
For complete lysis, sonicate the suspension on ice using short bursts (e.g., 3-4 cycles of 10 seconds on, 30 seconds off). Alternatively, pass the lysate through a narrow-gauge needle.
-
Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C to pellet insoluble debris.
-
Carefully transfer the supernatant (cell lysate) to a fresh, pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay).
-
The lysate can be used immediately or aliquoted and stored at -80°C for future use. Avoid repeated freeze-thaw cycles.
Protocol 2: Measuring Proteasome Activity using a Fluorogenic Substrate
This protocol outlines the measurement of the chymotrypsin-like activity of the T. brucei proteasome in cell lysates.
Materials:
-
T. brucei cell lysate (from Protocol 1)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM ATP
-
Fluorogenic Substrate Stock Solution: Suc-LLVY-AMC (10 mM in DMSO)
-
This compound Stock Solution (10 mM in DMSO)
-
Positive Control Inhibitor: MG-132 (10 mM in DMSO)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~460 nm)
Procedure:
-
Prepare Working Solutions:
-
Dilute the T. brucei lysate to the desired concentration (e.g., 0.5 - 2 µg/µL) in ice-cold Assay Buffer. The optimal concentration should be determined empirically.
-
Prepare a 100 µM working solution of Suc-LLVY-AMC by diluting the stock solution in Assay Buffer. Protect from light.
-
Prepare serial dilutions of this compound and MG-132 in Assay Buffer to determine IC50 values. For a single-point inhibition assay, a final concentration of 10-100 µM can be used.
-
-
Assay Setup (per well):
-
Add 50 µL of the diluted T. brucei lysate to each well.
-
For inhibitor wells, add 10 µL of the desired concentration of this compound or MG-132.
-
For control wells (no inhibitor), add 10 µL of Assay Buffer (containing the same concentration of DMSO as the inhibitor wells).
-
Include a "no lysate" control containing 50 µL of Assay Buffer to measure background fluorescence.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
-
Initiate the Reaction:
-
Add 40 µL of the 100 µM Suc-LLVY-AMC working solution to all wells to initiate the reaction (final volume = 100 µL, final substrate concentration = 40 µM).
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (in relative fluorescence units, RFU) kinetically over a period of 30-60 minutes, with readings every 1-2 minutes. Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 60 minutes) at 37°C and then read the fluorescence.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Subtract the rate of the "no lysate" control from all other rates to correct for background fluorescence.
-
Proteasome activity is the difference between the rate in the absence and presence of a saturating concentration of a specific proteasome inhibitor (e.g., MG-132).
-
To determine the IC50 of this compound, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.
-
Visualizations
Caption: Experimental workflow for measuring proteasome activity.
Caption: Mechanism of proteasome activity assay and inhibition.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Proteasome Inhibitor Dosage for In Vivo Mouse Studies
Disclaimer: Information regarding a specific compound named "Proteasome-IN-6" is not publicly available in the reviewed literature. This guide provides general recommendations and troubleshooting advice for optimizing the in vivo dosage of novel proteasome inhibitors in mouse studies, based on established practices with similar compounds.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common challenges researchers may face when optimizing the dosage of a novel proteasome inhibitor for in vivo mouse studies.
Q1: What is a reasonable starting dose and administration route for my new proteasome inhibitor?
A1: The optimal starting dose and route of administration depend on the compound's physicochemical properties (e.g., solubility, stability) and in vitro potency (IC50). A common starting point is to perform a dose-ranging study. Based on data from other proteasome inhibitors, doses can range widely. For example, bortezomib (B1684674) has been administered at 1 mg/kg, while other compounds like BSc2118 have been tolerated at up to 60 mg/kg daily.[1] Administration routes such as intraperitoneal (i.p.), subcutaneous (s.c.), intravenous (i.v.), and oral gavage (i.g.) have all been used for different inhibitors.[2][3] An initial pilot study with a small number of animals per group is recommended to assess tolerability.
Q2: My compound has poor aqueous solubility. How can I formulate it for in vivo administration?
A2: Poor solubility is a common issue with small molecule inhibitors. Several formulation strategies can be explored:
-
Co-solvents: A mixture of solvents like DMSO, polyethylene (B3416737) glycol (PEG), and saline is often used. It is crucial to keep the percentage of organic solvents low to minimize toxicity.
-
Lipid-based formulations: Emulsions and lipid nanocomplexes can encapsulate hydrophobic compounds for oral or parenteral delivery.[4]
-
Amorphous solid dispersions: This involves dispersing the compound in a polymer matrix to improve solubility and dissolution rates.[4]
It is essential to test the vehicle formulation alone in a control group of mice to ensure it does not cause adverse effects.
Q3: I am observing significant toxicity (e.g., weight loss, lethargy) in my mice, even at low doses. What should I do?
A3: Toxicity is a known concern with proteasome inhibitors.[5] If you observe significant toxicity, consider the following:
-
Reduce the dose or dosing frequency: Instead of daily administration, try dosing every other day or twice a week.[1]
-
Change the administration route: Subcutaneous injection can sometimes be better tolerated than intravenous or intraperitoneal routes.
-
Assess for off-target effects: The toxicity may not be directly related to proteasome inhibition.
-
Monitor animal health closely: Implement a stringent monitoring plan that includes daily body weight measurements and clinical scoring. A humane endpoint should be established.
Q4: I am not seeing the expected therapeutic effect (e.g., tumor growth inhibition). What are the possible reasons?
A4: A lack of efficacy can stem from several factors:
-
Suboptimal dosage: The administered dose may be too low to achieve sufficient target engagement in the tissue of interest. A dose-escalation study is warranted.
-
Poor bioavailability: The compound may not be reaching the target tissue in sufficient concentrations. Pharmacokinetic (PK) studies are essential to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[6]
-
Rapid metabolism: The inhibitor might be quickly metabolized and cleared from the system.[6]
-
Resistance mechanisms: The target cells may have intrinsic or acquired resistance to proteasome inhibition.
Q5: How can I confirm that my proteasome inhibitor is hitting its target in vivo?
A5: Pharmacodynamic (PD) studies are crucial to confirm target engagement. Common methods include:
-
Ex vivo proteasome activity assays: Measure the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome in whole blood or tissue lysates collected at different time points after administration.[3][7]
-
Western blotting: Analyze the accumulation of ubiquitinated proteins in tissue samples. Inhibition of the proteasome leads to a buildup of these proteins.[8]
-
Immunohistochemistry (IHC): Stain tissue sections for markers of proteasome inhibition, such as ubiquitinated protein aggregates.
Data on Dosing of Various Proteasome Inhibitors in Mice
The following table summarizes dosing information for several proteasome inhibitors from preclinical mouse studies. This can serve as a reference for designing initial experiments.
| Compound | Dose | Administration Route | Mouse Model | Reference |
| PS-341 (Bortezomib) | 0.25 mg/kg/day | Subcutaneous (s.c.) | A/J mice (viral infection) | [2] |
| MG132 | 0.5 mg/kg/day | Subcutaneous (s.c.) | A/J mice (viral infection) | [2] |
| BSc2118 | up to 60 mg/kg/day | Not specified | C57BL/6 mice (melanoma) | [1] |
| Bortezomib | 1 mg/kg every other day | Not specified | Melanoma xenograft | [1] |
| NNU546 | 2 mg/kg | Oral gavage (i.g.) | Multiple myeloma xenograft | [3] |
| ONX 0912 | 30 or 50 mg/kg | Oral | Multiple myeloma xenograft | [9] |
| AMG44 | 5 mg/kg every other day | Intraperitoneal (i.p.) | BDF1 mice (GVHD model) | [10] |
Key Experimental Protocols
Protocol 1: Formulation of a Proteasome Inhibitor for In Vivo Administration (Example with a Co-Solvent System)
-
Preparation of Vehicle:
-
Prepare a stock solution of 10% N-methyl-2-pyrrolidone (NMP) and 20% PEG400 in sterile water.
-
Alternatively, a common vehicle is 5% DMSO, 40% PEG300, and 55% sterile water.
-
Always prepare fresh vehicle on the day of use.
-
-
Dissolving the Inhibitor:
-
Weigh the required amount of the proteasome inhibitor in a sterile microfuge tube.
-
Add the minimum amount of 100% DMSO to completely dissolve the compound.
-
Vortex gently until the compound is fully in solution.
-
-
Final Formulation:
-
Add the co-solvent (e.g., PEG400) to the dissolved inhibitor and mix well.
-
Slowly add sterile saline or phosphate-buffered saline (PBS) to the desired final volume and concentration.
-
Ensure the final concentration of DMSO is below 5-10% to minimize toxicity.
-
Visually inspect the solution for any precipitation. If precipitation occurs, the formulation is not suitable.
-
Protocol 2: Ex Vivo Proteasome Activity Assay
-
Sample Collection:
-
Collect whole blood (e.g., via tail vein) or harvest tissues at predetermined time points after inhibitor administration.
-
For blood, collect in tubes containing an anticoagulant (e.g., heparin).
-
Immediately snap-freeze tissues in liquid nitrogen.
-
-
Lysate Preparation:
-
For tissues, homogenize in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors, but without EDTA if using certain assay kits).
-
For whole blood, lyse red blood cells using an RBC lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Proteasome Activity Measurement:
-
Use a commercial proteasome activity assay kit that measures the chymotrypsin-like activity using a fluorogenic substrate (e.g., Suc-LLVY-AMC).
-
Add a standardized amount of protein lysate to a 96-well plate.
-
Add the fluorogenic substrate and incubate at 37°C.
-
Measure the fluorescence at the appropriate excitation/emission wavelengths at regular intervals.
-
Calculate the proteasome activity and express it as a percentage of the vehicle-treated control group.[3]
-
Protocol 3: Western Blot for Ubiquitinated Proteins
-
Protein Extraction:
-
Extract total protein from harvested tissues using a lysis buffer containing protease and phosphatase inhibitors.
-
-
SDS-PAGE and Transfer:
-
Separate 20-40 µg of total protein per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody against ubiquitin (e.g., clone P4D1) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
A smear or ladder of high-molecular-weight bands indicates the accumulation of polyubiquitinated proteins.
-
Use a loading control like β-actin or GAPDH to ensure equal protein loading.
-
Visual Guides
References
- 1. Biodistribution and Efficacy Studies of the Proteasome Inhibitor BSc2118 in a Mouse Melanoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteasome Inhibition In Vivo Promotes Survival in a Lethal Murine Model of Severe Acute Respiratory Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo efficacy of the novel oral proteasome inhibitor NNU546 in multiple myeloma | Aging [aging-us.com]
- 4. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selectively killing transformed cells through proteasome inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteasome Inhibitors and Their Pharmacokinetics, Pharmacodynamics, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo efficacy of the novel oral proteasome inhibitor NNU546 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for Quantification of in vivo Changes in Protein Ubiquitination following Proteasome and Deubiquitinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel orally active proteasome inhibitor ONX 0912 triggers in vitro and in vivo cytotoxicity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI - ER stress sensor PERK promotes T cell pathogenicity in GVHD by regulating ER-associated degradation [jci.org]
Technical Support Center: Interpreting Unexpected Results in Proteasome-IN-6 Activity Assays
This technical support center is designed for researchers, scientists, and drug development professionals using Proteasome-IN-6. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective, non-covalent inhibitor of the 20S proteasome's β5 subunit.[1] The proteasome is a large protein complex responsible for degrading unwanted or misfolded proteins, a crucial process for cellular homeostasis.[2][3] It is composed of a 20S core particle, which contains the catalytic sites, and one or two 19S regulatory particles. The 20S core has three main proteolytic activities: chymotrypsin-like (β5 subunit), trypsin-like (β2 subunit), and caspase-like (β1 subunit). By specifically inhibiting the chymotrypsin-like activity of the β5 subunit, this compound blocks the degradation of many cellular proteins, leading to their accumulation. This disruption of protein homeostasis can induce cell cycle arrest and apoptosis, making it a compound of interest in cancer research.[1]
Q2: What are the expected outcomes of treating cells with this compound?
A2: Treatment of cells with an effective concentration of this compound is expected to lead to:
-
Inhibition of proteasome activity: A significant reduction in the chymotrypsin-like activity of the proteasome.
-
Accumulation of ubiquitinated proteins: An increase in the levels of polyubiquitinated proteins, which are substrates of the proteasome.[4]
-
Stabilization of known proteasome substrates: Increased levels of specific proteins known to be degraded by the proteasome, such as p53 and IκBα.
-
Inhibition of cell proliferation: A dose-dependent decrease in the rate of cell growth.
-
Induction of apoptosis: An increase in markers of programmed cell death.
Q3: Why am I not observing the expected level of proteasome inhibition?
A3: Several factors could contribute to a lack of proteasome inhibition:
-
Suboptimal inhibitor concentration: The concentration of this compound may be too low to effectively inhibit the proteasome in your specific cell line.
-
Incorrect inhibitor storage or handling: The compound may have degraded due to improper storage or repeated freeze-thaw cycles.
-
Cell line-specific differences: Different cell lines can have varying sensitivities to proteasome inhibitors.
-
Assay-related issues: The proteasome activity assay itself may not be performing optimally. This could be due to issues with the substrate, buffer conditions, or detection method.
Troubleshooting Guides
Problem 1: No or low inhibition of proteasome activity observed.
| Possible Cause | Suggested Solution |
| Inhibitor Concentration Too Low | Perform a dose-response experiment to determine the optimal IC50 value for your specific cell line and experimental conditions. |
| Inhibitor Inactivity | Ensure this compound is stored correctly and prepare fresh dilutions for each experiment. Test the activity of a new vial of the inhibitor. |
| Cell Permeability Issues | While many proteasome inhibitors are cell-permeable, ensure your experimental conditions (e.g., serum concentration) are not hindering uptake. |
| Assay Conditions Not Optimal | Verify the correct wavelength settings for your fluorometric or luminometric assay. Ensure buffers are at the correct pH and temperature. Use a positive control (e.g., a known proteasome inhibitor like MG-132) to confirm assay performance. |
| Incorrect Cell Density | Standardize cell seeding protocols to ensure consistent cell numbers across experiments. |
Problem 2: High background or inconsistent results in the proteasome activity assay.
| Possible Cause | Suggested Solution |
| Contamination | Ensure aseptic techniques are used to prevent microbial contamination, which can interfere with fluorescence or luminescence readings. |
| Interference from other proteases | Use a specific proteasome inhibitor control (like MG-132) to differentiate proteasome activity from that of other cellular proteases. |
| Microplate variability | The type of microplate used can significantly affect results. Use black, opaque-walled plates for fluorescence assays to minimize background. |
| Incomplete cell lysis | Ensure complete cell lysis to release the proteasomes into the assay buffer. Optimize lysis buffer composition and incubation time. |
| Precipitation of the inhibitor | Visually inspect for any precipitation of this compound in the culture medium, especially at high concentrations. Prepare a concentrated stock in DMSO and then dilute in the final medium. |
Problem 3: Unexpected cell viability or cytotoxicity results.
| Possible Cause | Suggested Solution |
| Off-target effects | At high concentrations, proteasome inhibitors can have off-target effects. Use the lowest effective concentration that inhibits the proteasome. Consider using a second, structurally different proteasome inhibitor to confirm that the observed phenotype is due to proteasome inhibition. |
| DMSO toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and below the toxic level for your cell line (typically <0.5%). |
| Induction of apoptosis vs. necrosis | Proteasome inhibitors are known to induce apoptosis. Use assays that can distinguish between different modes of cell death (e.g., Annexin V/PI staining). |
| Cell line sensitivity | Different cell lines exhibit varying sensitivities to proteasome inhibitors. Determine the IC50 for cell viability for each cell line used. |
Quantitative Data
The following table summarizes representative quantitative data for a potent, non-covalent inhibitor of the 20S β5 subunit, similar to this compound.
| Parameter | Cell Line | IC50 Value (nM) | Reference |
| Chymotrypsin-like activity inhibition (in-cell) | Calu6 | 53 ± 16 | |
| Cell Proliferation Inhibition | MDA-MB-435 | 60 | |
| NFκB Activation Inhibition | HEK-293 | 47 ± 7.7 |
Experimental Protocols
Protocol 1: In-Cell Proteasome Chymotrypsin-Like Activity Assay (Fluorometric)
This protocol is a general guideline and may need optimization for specific cell lines and experimental conditions.
Materials:
-
Cells of interest
-
This compound
-
Proteasome inhibitor positive control (e.g., MG-132)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 0.5 mM EDTA, 0.05% NP-40, 0.001% SDS)
-
Fluorogenic proteasome substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)
-
Black, opaque-walled 96-well plates
-
Fluorometric microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with a range of concentrations of this compound. Include wells with vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., 10 µM MG-132). Incubate for the desired time (e.g., 1-4 hours).
-
Cell Lysis: Remove the culture medium and wash the cells once with PBS. Add assay buffer to each well to lyse the cells. Incubate for 15-30 minutes at room temperature with gentle shaking.
-
Substrate Addition: Add the fluorogenic substrate (e.g., Suc-LLVY-AMC to a final concentration of 50-100 µM) to each well.
-
Kinetic Measurement: Immediately place the plate in a fluorometric microplate reader pre-warmed to 37°C. Measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm for AMC) at regular intervals (e.g., every 5 minutes) for 30-60 minutes.
-
Data Analysis: Calculate the rate of substrate cleavage (increase in fluorescence over time) for each condition. Normalize the activity of the treated wells to the vehicle control. Plot the normalized activity against the inhibitor concentration and determine the IC50 value.
Protocol 2: Cell Viability Assay (e.g., MTT or Resazurin-based)
Materials:
-
Cells of interest
-
This compound
-
Cell culture medium
-
MTT or Resazurin reagent
-
Solubilization buffer (for MTT assay)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with a range of concentrations of this compound. Include a vehicle control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add the MTT or Resazurin reagent to each well according to the manufacturer's instructions. Incubate for 2-4 hours at 37°C.
-
Measurement:
-
For MTT: Add the solubilization buffer to dissolve the formazan (B1609692) crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
For Resazurin: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 560/590 nm).
-
-
Data Analysis: Subtract the background absorbance/fluorescence from a "no-cell" control. Normalize the values of the treated wells to the vehicle control. Plot the normalized viability against the inhibitor concentration and determine the IC50 value.
Visualizations
Caption: The Ubiquitin-Proteasome Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a proteasome activity assay.
Caption: Troubleshooting guide for unexpected results in proteasome activity assays.
References
- 1. Characterization of a new series of non-covalent proteasome inhibitors with exquisite potency and selectivity for the 20S β5-subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteasome - Wikipedia [en.wikipedia.org]
- 3. The proteasome: Overview of structure and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic and quantitative assessment of the ubiquitin modified proteome - PMC [pmc.ncbi.nlm.nih.gov]
"How to prevent degradation of Proteasome-IN-6 in experimental setups"
Welcome to the technical support center for Proteasome-IN-6. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experimental setups. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help prevent its degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as Compound J-80, is a potent and irreversible inhibitor of the β5 catalytic subunit of the Trypanosoma brucei 20S proteasome.[1][2] It belongs to the carmaphycin B family of natural products and contains an epoxyketone reactive group that forms a covalent bond with the active site threonine of the β5 subunit, leading to irreversible inhibition.[1] This selectivity makes it a valuable tool for studying the proteasome in T. brucei and as a potential therapeutic agent.
Q2: What are the primary causes of this compound degradation in experimental settings?
The primary cause of degradation for epoxyketone-based inhibitors like this compound is the reactivity of the epoxyketone warhead. This group is susceptible to nucleophilic attack, which can be initiated by components in the buffer, high pH, or prolonged exposure to aqueous environments.[3] Hydrolysis of the epoxyketone can lead to an inactive diol metabolite.
Q3: How should I store this compound to ensure its stability?
For long-term storage, this compound should be stored as a solid at -20°C or -80°C, protected from light and moisture. For short-term storage, stock solutions in anhydrous DMSO can be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Q4: What is the recommended solvent for preparing stock solutions of this compound?
Anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. Ensure the DMSO is of high purity and free of water to prevent premature degradation of the compound.
Q5: Can I store this compound in aqueous buffers?
It is not recommended to store this compound in aqueous buffers for extended periods. The epoxyketone moiety is susceptible to hydrolysis in aqueous environments. Prepare working solutions in aqueous buffers immediately before use and discard any unused solution.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of inhibitory activity | Degradation of this compound due to improper storage or handling. | - Ensure the solid compound and DMSO stock solutions are stored at the recommended temperature and protected from light and moisture.- Prepare fresh working solutions in aqueous buffer for each experiment.- Avoid repeated freeze-thaw cycles of the stock solution. |
| Inactivation in aqueous experimental buffer. | - Minimize the incubation time of this compound in aqueous buffers before adding to the experimental system.- Consider the pH of your buffer; extreme pH values may accelerate degradation. | |
| Inconsistent experimental results | Variability in the concentration of active this compound. | - Use a consistent and validated protocol for preparing working solutions.- Ensure complete dissolution of the compound in DMSO before further dilution.- Prepare fresh dilutions from a new aliquot of the stock solution for critical experiments. |
| High background or off-target effects | Non-specific reactivity of the epoxyketone group. | - Perform dose-response experiments to determine the optimal concentration with the highest specific activity and lowest off-target effects.- Include appropriate vehicle controls (e.g., DMSO) in all experiments. |
| Contamination of stock solutions. | - Use high-purity, anhydrous DMSO for preparing stock solutions.- Filter-sterilize working solutions if necessary for cell-based assays. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Appropriate aqueous buffer for your experiment (e.g., PBS, cell culture medium)
Procedure:
-
Stock Solution Preparation (10 mM in DMSO):
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM stock solution.
-
Vortex gently until the solid is completely dissolved.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in the pre-warmed aqueous buffer immediately before use.
-
Mix thoroughly by gentle vortexing or pipetting.
-
Use the working solution promptly and do not store it for future use.
-
Protocol 2: In Vitro Inhibition Assay for Trypanosoma brucei 20S Proteasome
This protocol is adapted from methodologies used for testing proteasome inhibitors against T. brucei.[1]
Materials:
-
Purified T. brucei 20S proteasome
-
This compound working solutions at various concentrations
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.5, 0.5 mM EDTA)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer in the 96-well plate.
-
Add the purified T. brucei 20S proteasome to each well containing the inhibitor or vehicle control (DMSO).
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Add the fluorogenic proteasome substrate to all wells.
-
Immediately measure the fluorescence intensity over time using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).
-
Calculate the rate of substrate cleavage and determine the IC50 value for this compound.
Visualizations
Diagram 1: Proposed Degradation Pathway of this compound
Caption: Proposed hydrolytic degradation of the epoxyketone in this compound.
Diagram 2: Experimental Workflow for Assessing this compound Stability
Caption: A suggested workflow to evaluate the stability of this compound.
References
Validation & Comparative
The Double-Edged Sword: A Comparative Analysis of Irreversible vs. Reversible Trypanosome Proteasome Inhibitors
A deep dive into the mechanisms, efficacy, and therapeutic potential of two distinct classes of inhibitors targeting a key vulnerability in trypanosomes.
The protozoan parasites of the genus Trypanosoma are the causative agents of devastating neglected tropical diseases, including Human African Trypanosomiasis (HAT, or sleeping sickness) and Chagas disease. With current treatments hampered by issues of toxicity, difficult administration routes, and emerging resistance, there is an urgent need for novel therapeutic strategies. The ubiquitin-proteasome system (UPS) has emerged as a critical drug target due to its essential role in parasite protein degradation and overall viability.[1][2] This guide provides a comparative analysis of two major classes of trypanosome proteasome inhibitors: irreversible and reversible, offering researchers and drug development professionals a comprehensive overview of their performance, supported by experimental data and detailed methodologies.
The proteasome in trypanosomes, as in other eukaryotes, is a multi-subunit complex responsible for the degradation of ubiquitinated proteins, playing a vital role in cell cycle control, stress response, and overall cellular homeostasis.[1][2] The catalytic core of the proteasome, the 20S particle, possesses three main proteolytic activities: chymotrypsin-like (β5 subunit), trypsin-like (β2 subunit), and caspase-like (β1 subunit).[3] Inhibition of these activities, particularly the chymotrypsin-like activity, has been shown to be detrimental to parasite survival, making it a prime target for therapeutic intervention.
At a Glance: Irreversible vs. Reversible Inhibitors
| Feature | Irreversible Inhibitors | Reversible Inhibitors |
| Mechanism of Action | Covalent bond formation with the active site of the proteasome, leading to permanent inactivation. | Non-covalent, often allosteric, binding to the proteasome, allowing for dissociation and potential recovery of enzyme activity. |
| Example Compound Classes | Peptide epoxyketones (e.g., Carmaphycin B analogs), Peptide boronates. | Triazolopyrimidines (e.g., GNF6702, NITD689). |
| Binding Site | Typically target the catalytic active sites of the proteasome subunits. | Can bind to allosteric sites, such as the interface between the β4 and β5 subunits. |
| Selectivity | Can be engineered for selectivity towards parasite proteasome over the human counterpart. | Can exhibit high selectivity for the parasite proteasome. |
| In Vitro Potency | Can demonstrate potent trypanocidal activity in the nanomolar range. | Often show potent, single-digit nanomolar activity against Trypanosoma species. |
| In Vivo Efficacy | Have demonstrated proof-of-principle efficacy in animal models of trypanosomiasis. | Have shown the ability to achieve complete cure in mouse models of both blood-stage and central nervous system infections. |
| Potential Advantages | Long duration of action due to permanent inactivation. | Potentially improved safety profile due to reversible binding and reduced risk of off-target effects. |
| Potential Disadvantages | Risk of off-target toxicity due to permanent inhibition of host proteasomes. | May require more frequent dosing to maintain therapeutic concentrations. |
Delving Deeper: A Head-to-Head Comparison
Irreversible Inhibitors: Potent but Permanent
Irreversible inhibitors, such as the peptide epoxyketones, function by forming a stable covalent bond with the active site of the proteasome's catalytic subunits. This mechanism leads to the permanent inactivation of the enzyme.
One notable example is the carmaphycin B analog, J-80. This compound has demonstrated potent in vitro activity against Trypanosoma brucei, the causative agent of HAT. Studies have shown that J-80 selectively inhibits the chymotrypsin-like (β5) activity of the T. brucei 20S proteasome. In a mouse model of Stage 1 HAT, a single 40 mg/kg intraperitoneal dose of J-80 was able to halt parasite growth, and a regimen of 50 mg/kg twice daily for five days reduced parasitemia to below detectable levels.
The key advantage of irreversible inhibitors lies in their prolonged duration of action. However, this very feature raises concerns about potential toxicity due to the permanent inhibition of host cell proteasomes, which can lead to off-target effects.
Reversible Inhibitors: A More Transient Approach
In contrast, reversible inhibitors bind to the proteasome through non-covalent interactions, establishing an equilibrium between the bound and unbound state. This allows for the potential recovery of proteasome activity once the inhibitor is cleared from the system.
A prominent class of reversible trypanosome proteasome inhibitors is the triazolopyrimidines, which includes compounds like GNF6702 and NITD689. These inhibitors act via an allosteric mechanism, binding to a unique pocket at the interface of the β4 and β5 subunits of the kinetoplastid proteasome. This binding conformationally restricts the activity of the β5 subunit.
GNF6702 has shown remarkable efficacy, demonstrating single-digit nanomolar potency against various Trypanosoma species and achieving relapse-free cures in vitro. Crucially, GNF6702 and its analog NITD689 have shown favorable pharmacokinetics, including the ability to penetrate the central nervous system, leading to complete cures in mouse models of both the hemolymphatic and meningoencephalic stages of HAT. A significant advantage of these reversible inhibitors is their high selectivity for the parasite proteasome over its mammalian counterpart, which translates to a better safety profile.
Visualizing the Molecular Battleground
To better understand the concepts discussed, the following diagrams illustrate the key pathways and mechanisms.
Figure 1: The Ubiquitin-Proteasome System in Trypanosomes.
Figure 2: Comparative Mechanisms of Proteasome Inhibition.
Figure 3: General Experimental Workflow for Inhibitor Discovery.
Under the Microscope: Key Experimental Protocols
A robust comparison of proteasome inhibitors relies on standardized and well-defined experimental protocols. Below are methodologies for key assays cited in the literature.
Proteasome Activity Assay (Luminescence-based)
This high-throughput assay is used to screen compound libraries for inhibitors of the trypanosome proteasome's chymotrypsin-like activity.
-
Principle: The assay utilizes a luminogenic substrate that is cleaved by the chymotrypsin-like activity of the proteasome, releasing a substrate for luciferase, which in turn generates a luminescent signal. Inhibition of the proteasome results in a decrease in the luminescent signal.
-
Methodology:
-
Partially purified T. cruzi proteasomes are incubated with the test compounds at various concentrations.
-
A luminogenic substrate specific for the chymotrypsin-like activity is added.
-
The reaction is allowed to proceed at room temperature.
-
A luciferase-based detection reagent is added, and the luminescence is measured using a plate reader.
-
The percentage of inhibition is calculated relative to a vehicle control (e.g., DMSO).
-
IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
-
Cell Viability Assay (SYBR Green-based)
This assay is used to determine the effect of the inhibitors on the proliferation of Trypanosoma parasites.
-
Principle: SYBR Green I is a fluorescent dye that intercalates with DNA. The fluorescence intensity is directly proportional to the amount of DNA, and thus to the number of viable parasites.
-
Methodology:
-
T. brucei bloodstream forms are seeded into 96-well plates.
-
The parasites are incubated with serial dilutions of the test compounds for a defined period (e.g., 72 hours).
-
A lysis buffer containing SYBR Green I is added to each well.
-
The plates are incubated in the dark to allow for cell lysis and dye intercalation.
-
Fluorescence is measured using a microplate reader with appropriate excitation and emission wavelengths.
-
EC50 values, the concentration required to inhibit parasite growth by 50%, are calculated from the dose-response curves.
-
In Vivo Efficacy in a Mouse Model of HAT
This protocol assesses the ability of a compound to clear the parasite infection in a living organism.
-
Principle: Mice are infected with a bioluminescent strain of T. brucei. The progression of the infection and the efficacy of the treatment are monitored by measuring the bioluminescence signal.
-
Methodology:
-
Female BALB/c mice are infected intraperitoneally with T. brucei.
-
Treatment with the test compound (e.g., GNF6702) or vehicle is initiated at a specific time point post-infection. The compound is administered via a specific route (e.g., oral gavage) at a defined dose and frequency.
-
Parasitemia is monitored regularly by taking blood samples from the tail vein and counting the parasites under a microscope.
-
Infection in the central nervous system can be monitored using an in vivo imaging system (IVIS) to detect bioluminescent parasites.
-
A cure is typically defined as the absence of parasites in the blood for a prolonged period after the cessation of treatment.
-
Conclusion: A Promising Path Forward
Both irreversible and reversible inhibitors of the trypanosome proteasome have demonstrated significant potential as starting points for the development of new therapies for trypanosomal diseases. Irreversible inhibitors offer the advantage of potent and sustained target engagement, while reversible inhibitors, particularly allosteric ones, may provide a superior safety profile due to their high selectivity and transient nature of binding.
The remarkable in vivo efficacy and favorable safety profile of reversible inhibitors like GNF6702 highlight the promise of this class of compounds. Further research and clinical development of these selective proteasome inhibitors could lead to safer, more effective, and more easily administered treatments for devastating diseases like Human African Trypanosomiasis and Chagas disease, offering hope to millions of affected individuals. The continued exploration of both inhibitor classes will be crucial in the fight against these neglected tropical diseases.
References
- 1. Ubiquitination and the Proteasome as Drug Targets in Trypanosomatid Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Ubiquitination and the Proteasome as Drug Targets in Trypanosomatid Diseases [frontiersin.org]
- 3. Carmaphycin B-Based Proteasome Inhibitors to Treat Human African Trypanosomiasis: Structure–Activity Relationship and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Proteasome-IN-6
Essential guidance for the safe laboratory use of Proteasome-IN-6, a potent proteasome inhibitor, is critical for protecting researchers and ensuring the integrity of your work. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document provides a comprehensive overview of best practices for personal protective equipment (PPE), handling, and disposal. These guidelines are based on general safety protocols for potent, research-grade small molecule inhibitors and are designed to provide immediate and essential safety and logistical information to minimize exposure and maintain a safe laboratory environment.
Researchers, scientists, and drug development professionals must handle this compound with a high degree of caution. As a potent, biologically active small molecule, it should be treated as potentially hazardous.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A multi-layered approach to PPE is mandatory when handling this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders. Gloves: Two pairs of nitrile gloves (double-gloving) to be changed immediately upon contamination.[1][2] Eye Protection: Chemical splash goggles to provide a complete seal around the eyes.[1] Lab Coat: A dedicated lab coat, preferably disposable or made of a non-absorbent material.[1] Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood.[1] |
| Solution Preparation and Handling | Gloves: Two pairs of nitrile gloves.[1] Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk.[1] Lab Coat: Standard laboratory coat.[1] Ventilation: Work should be conducted in a chemical fume hood.[1] |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves.[1] Eye Protection: Safety glasses with side shields.[1] Lab Coat: Standard laboratory coat.[1] Biological Safety Cabinet: All cell culture work should be performed in a Class II biological safety cabinet to maintain sterility and protect the user.[1] |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves.[1] Eye Protection: Chemical splash goggles.[1] Lab Coat: Standard laboratory coat.[1] |
Operational Plan: From Receipt to Disposal
A clear and concise operational plan is essential for the safe management of this compound within the laboratory.
Receiving and Storage
-
Inspect: Upon receipt, carefully inspect the container for any signs of damage or leakage.
-
Verify Storage Conditions: Confirm the recommended storage conditions on the product vial or datasheet. This compound is typically stored at -20°C.[2]
-
Secure Storage: Store the compound in a clearly labeled, designated, and secure location away from incompatible materials.[2]
Handling and Experimental Use
-
Designated Area: All work with this compound should be conducted in a designated and clearly marked area within the laboratory.[1]
-
Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][2]
-
Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If this is not possible, thoroughly decontaminate equipment after use.[1]
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
Experimental Workflow: A Step-by-Step Guide
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.
-
Solid Waste: This includes empty vials, contaminated gloves, pipette tips, and any other disposable materials that have come into contact with the compound. Place these items in a designated, sealed, and clearly labeled hazardous waste container.[2]
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain. [2]
Adherence to these guidelines is paramount for ensuring the safety of all laboratory personnel and the integrity of the research being conducted. Always consult your institution's specific safety protocols and guidelines.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
